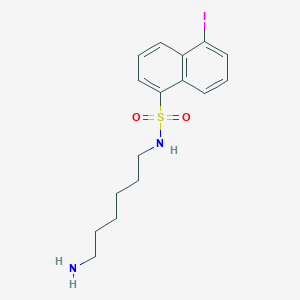
N-(6-aminohexyl)-5-iodonaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide: is a chemical compound known for its diverse applications in scientific research. It is a derivative of naphthalenesulfonamide, characterized by the presence of an aminohexyl group and an iodine atom. This compound is particularly significant due to its role as a calmodulin antagonist, which makes it valuable in various biochemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide typically involves the reaction of 5-iodo-1-naphthalenesulfonyl chloride with 6-aminohexylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like column chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Acts as a calmodulin antagonist, making it useful in studies related to calcium signaling and cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of calmodulin-dependent pathways.
Industry: Utilized in the development of biosensors and other analytical tools due to its specific binding properties.
Wirkmechanismus
The primary mechanism of action of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide involves its interaction with calmodulin, a calcium-binding messenger protein. By binding to calmodulin, the compound inhibits its activity, thereby affecting various calmodulin-dependent pathways. This inhibition can lead to changes in cellular processes such as signal transduction, enzyme activity, and gene expression.
Vergleich Mit ähnlichen Verbindungen
N-(6-Aminohexyl)-1-naphthalenesulfonamide: A non-chlorinated analogue with similar calmodulin antagonistic properties.
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another derivative with a chlorine atom instead of iodine, also known for its calmodulin inhibition.
Uniqueness: N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide is unique due to the presence of the iodine atom, which can influence its binding affinity and specificity towards calmodulin. This makes it a valuable tool in studies requiring precise modulation of calmodulin activity.
Eigenschaften
CAS-Nummer |
103771-11-5 |
|---|---|
Molekularformel |
C16H21IN2O2S |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
N-(6-aminohexyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21IN2O2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18/h5-10,19H,1-4,11-12,18H2 |
InChI-Schlüssel |
YAQZXMVNFHVFHT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN |
Kanonische SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN |
Key on ui other cas no. |
103771-11-5 |
Synonyme |
5-iodo-1-C8 5-iodo-C8 iodo-8 N-(8-aminohexyl)-5-iodonaphthalene-1-sulfonamide W8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















